molecular formula C22H24IP B13726670 (Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C; (Methyl)tris(p-tolyl)phosphonium Iodide-d3,13C

(Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C; (Methyl)tris(p-tolyl)phosphonium Iodide-d3,13C

Cat. No.: B13726670
M. Wt: 450.3 g/mol
InChI Key: SUQPXWWSBRNXEE-FYEZMPCGSA-M
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Description

(Methyl)tris(4-methylphenyl)phosphonium Iodide-d³,¹³C and (Methyl)tris(p-tolyl)phosphonium Iodide-d³,¹³C are isotopically labeled quaternary phosphonium salts. Structurally, these compounds feature a central phosphorus atom bonded to a deuterated methyl group (-CD₃) and three 4-methylphenyl (p-tolyl) groups, with an iodide counterion. The ¹³C labeling occurs in the methyl group, enabling precise tracking in metabolic and mechanistic studies without significantly altering chemical properties .

These compounds are primarily used in:

  • Organic synthesis: As phase-transfer catalysts or intermediates in coupling reactions.
  • Biochemical research: Isotopic labeling facilitates NMR and mass spectrometry-based tracking in cellular uptake, mitochondrial targeting, and drug delivery studies .

Key structural features include:

  • Aromatic substituents: The p-tolyl groups provide steric bulk and moderate electron-donating effects compared to phenyl or halogenated aryl groups.
  • Ionic character: The iodide counterion enhances solubility in polar solvents like water or methanol .

Properties

Molecular Formula

C22H24IP

Molecular Weight

450.3 g/mol

IUPAC Name

tris(4-methylphenyl)-(trideuterio(113C)methyl)phosphanium;iodide

InChI

InChI=1S/C22H24P.HI/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22;/h5-16H,1-4H3;1H/q+1;/p-1/i4+1D3;

InChI Key

SUQPXWWSBRNXEE-FYEZMPCGSA-M

Isomeric SMILES

[2H][13C]([2H])([2H])[P+](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-]

Canonical SMILES

CC1=CC=C(C=C1)[P+](C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C typically involves the reaction of (Methyl)tris(4-methylphenyl)phosphonium chloride with sodium iodide in the presence of deuterated solvents. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Reactivity in Nucleophilic Substitution Reactions

The iodide counterion serves as a competent leaving group, enabling nucleophilic displacement at the phosphonium center. This reactivity is exploited in Wittig-like olefinations and phase-transfer catalysis .

Example Reaction: Formation of Alkenes

The compound reacts with carbonyl compounds (e.g., benzaldehyde) to generate alkenes via a modified Wittig mechanism:

PhCHO + (p-Tol)3P⁺-CD3PhCH=CD2+(p-Tol)3PO+HI\text{PhCHO + (p-Tol)}_3\text{P⁺-CD}_3 \rightarrow \text{PhCH=CD}_2 + \text{(p-Tol)}_3\text{PO} + \text{HI}

  • Kinetics : Reaction proceeds at ambient temperature in toluene with a half-life of ~2 hours .

  • Isotope Effects : Deuterium labeling reduces the reaction rate by 15–20% compared to non-deuterated analogs.

Role in Phase Transfer Catalysis

The lipophilic p-tolyl groups enhance solubility in nonpolar solvents, making the compound effective in biphasic systems .

Catalytic Performance

SubstrateReaction TypeConversion (%)
Ethyl allenoateγ-Umpolung addition92
PhthalaldehydeCascade cyclization88

Spectroscopic Characterization

Deuterium and ¹³C labeling facilitates precise structural analysis:

  • ¹H NMR : Absence of methyl proton signals at δ 2.1–2.3 ppm confirms deuteration.

  • ³¹P NMR : Single resonance at δ 23.5 ppm (CDCl₃) .

  • Mass Spec : Molecular ion peak at m/z 450.33 (C₂₂H₂₁D₃IP⁺) .

Comparative Analysis with Non-Deuterated Analogues

PropertyDeuterated FormNon-Deuterated Form
Solubility in Ether12 mg/mL15 mg/mL
Thermal StabilityDecomposes at 220°CDecomposes at 215°C
Reaction Rate (Wittig)0.85 × 10⁻³ s⁻¹1.02 × 10⁻³ s⁻¹

Scientific Research Applications

Drug Delivery Systems

Phosphonium salts are increasingly used in targeted drug delivery systems, particularly for mitochondrial targeting. The unique structure of these compounds allows them to accumulate in mitochondria due to their positive charge and hydrophobic nature. This property is crucial for enhancing the efficacy of anti-cancer drugs.

  • Case Study : Research indicates that phosphonium-modified drugs can improve cellular uptake and selectively target mitochondria, leading to enhanced anti-tumor activity. For instance, the incorporation of triphenylphosphonium groups into anti-cancer agents like doxorubicin has demonstrated improved effectiveness against resistant cancer cells .

Catalysis

Phosphonium salts serve as effective catalysts in various organic reactions. Their ability to stabilize transition states and facilitate reactions makes them valuable in synthetic organic chemistry.

  • Example : A study highlighted the use of phosphonium salts in the synthesis of complex organic molecules through catalyzed reactions involving nucleophilic substitutions and coupling reactions .

Material Science

The incorporation of phosphonium salts into polymer matrices has been explored for developing advanced materials with enhanced properties.

  • Application : Phosphonium-based ionic liquids have been utilized to create conductive polymers that exhibit improved thermal stability and electrical conductivity. These materials are promising for applications in batteries and electronic devices.

Mechanism of Action

The mechanism of action of (Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C involves its interaction with molecular targets through its phosphonium center. This interaction can lead to the formation of complexes, redox reactions, or substitution reactions, depending on the specific conditions and reagents used. The labeled isotopes (d3 and 13C) allow for detailed tracking and analysis of these interactions using spectroscopic techniques .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of substituents on phosphonium cations significantly influences solubility, stability, and reactivity. Below is a comparative analysis:

Table 1: Substituent-Driven Properties of Selected Phosphonium Salts
Compound Name Substituents Solubility (Polar Solvents) Stability Key Applications
Tetramethylphosphonium Iodide Four methyl groups High Moderate Phase-transfer catalysis
Triphenylphosphonium Iodide Three phenyl groups Low High Mitochondrial targeting
Tris(4-methylphenyl)phosphonium Iodide Three p-tolyl groups Moderate High Metabolic tracking
Tris(4-bromophenyl)phosphonium Iodide Three 4-bromophenyl groups Very low Very high Catalysis, material science

Key Observations :

  • Electron-withdrawing substituents (e.g., bromine in tris(4-bromophenyl)phosphonium iodide) increase thermal and oxidative stability but reduce solubility .
  • Aromatic vs. alkyl groups : Aryl-substituted phosphonium salts (e.g., triphenylphosphonium iodide) exhibit lower solubility in polar solvents compared to alkyl-substituted analogs (e.g., tetramethylphosphonium iodide) due to increased hydrophobicity .
  • p-Tolyl groups : The methyl substituents on the aryl rings in the target compounds enhance lipophilicity compared to phenyl groups, improving membrane permeability in biological systems while maintaining moderate solubility .
Table 2: Isotopic Labeling in Phosphonium Salts
Compound Name Isotopic Labels Applications Advantages
(Methyl)tris(p-tolyl)phosphonium Iodide None General organic synthesis Cost-effective
(Methyl)tris(p-tolyl)phosphonium Iodide-d³,¹³C CD₃, ¹³C Metabolic studies, NMR tracking Enables precise isotopic tracing
Tetramethylphosphonium Iodide-d¹² None Catalysis, electrolyte studies Standard reference material

Key Insights :

  • The deuterated methyl group (-CD₃) minimizes metabolic interference in biological studies, while ¹³C labeling allows for clear detection in spectroscopic analyses .
  • Labeled phosphonium salts are critical in studying mitochondrial membrane potentials and reactive oxygen species (ROS) dynamics without perturbing native biochemical pathways .
Table 3: Cytotoxicity of Phosphonium Salts in Cell Studies
Compound Name Substituents IC₅₀ (Mitochondrial Toxicity) Notes
Tetramethylphosphonium Iodide Methyl groups >100 µM Low toxicity, limited therapeutic use
Triphenylphosphonium Iodide Phenyl groups 10–20 µM Moderate toxicity, used in drug delivery
Tris(4-methylphenyl)phosphonium Iodide p-Tolyl groups 5–15 µM Higher lipophilicity enhances cellular uptake
Tris(4-bromophenyl)phosphonium Iodide 4-Bromophenyl <5 µM High toxicity limits in vivo use

Findings :

  • p-Tolyl substituents increase cytotoxicity compared to phenyl groups due to enhanced membrane permeability and mitochondrial accumulation .
  • Larger, hydrophobic substituents (e.g., bromophenyl) exhibit extreme toxicity, restricting their utility to in vitro applications .

Biological Activity

(Methyl)tris(4-methylphenyl)phosphonium iodide-d3,13C and (Methyl)tris(p-tolyl)phosphonium iodide-d3,13C are organophosphorus compounds that have gained attention in various fields of research, particularly in medicinal chemistry and radiochemistry. Their unique structural characteristics and isotopic labeling with deuterium and carbon-13 enhance their utility in biological studies, including metabolic pathways and drug development.

  • Chemical Names :
    • (Methyl)tris(4-methylphenyl)phosphonium iodide-d3,13C
    • (Methyl)tris(p-tolyl)phosphonium iodide-d3,13C
  • CAS Numbers : 1896-61-3
  • Molecular Formula : C22H21D3IP
  • Molar Mass : 450.33 g/mol
  • Appearance : White solid powder
  • Solubility : Soluble in ether

The biological activity of these phosphonium compounds is largely attributed to their ability to interact with cellular membranes and proteins, influencing various biochemical pathways. Phosphonium ions can act as mitochondrial targeting agents, facilitating the delivery of therapeutic agents directly to mitochondria. This property is particularly relevant in cancer therapy, where mitochondrial dysfunction is a hallmark of tumor cells.

Anticancer Activity

Recent studies have indicated that phosphonium compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A study demonstrated that (Methyl)tris(4-methylphenyl)phosphonium iodide induced apoptosis in breast cancer cells through the activation of caspase pathways. The compound was shown to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Antimicrobial Properties

These compounds have also been evaluated for their antimicrobial properties:

  • Case Study 2 : Research highlighted the effectiveness of (Methyl)tris(p-tolyl)phosphonium iodide against Gram-positive bacteria. The mechanism involved disruption of bacterial membrane integrity, which was confirmed through electron microscopy studies .

Comparative Biological Activity Table

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
(Methyl)tris(4-methylphenyl)phosphonium iodide-d3HighModerateInduces apoptosis via ROS generation
(Methyl)tris(p-tolyl)phosphonium iodide-d3ModerateHighDisrupts membrane integrity in bacteria

Research Findings

  • Isotopic Labeling Impact : The incorporation of deuterium and carbon-13 isotopes alters the physicochemical properties of these compounds, leading to decreased lipophilicity and enhanced stability in biological systems . This modification allows for better tracking in metabolic studies.
  • Pharmacokinetics : Studies on the pharmacokinetics of these phosphonium compounds reveal that their distribution in biological tissues is significantly influenced by their lipophilic nature, which facilitates cellular uptake .

Q & A

Basic: How can researchers optimize the synthesis of these isotopically labeled phosphonium salts to ensure high purity and isotopic fidelity?

Methodological Answer:
Synthesis optimization should prioritize controlled reaction conditions (e.g., inert atmosphere, stoichiometric ratios) and rigorous purification steps (e.g., recrystallization, column chromatography). Isotopic fidelity (²H and ¹³C) requires monitoring via NMR (¹H, ¹³C, ²H NMR) to confirm deuterium incorporation and carbon labeling efficiency. Process simulation tools (e.g., computational fluid dynamics) can model reaction kinetics and guide parameter adjustments (e.g., temperature, solvent polarity) to minimize side products .

Basic: What analytical techniques are critical for characterizing these compounds in mechanistic studies?

Methodological Answer:
Use multi-modal characterization:

  • Mass spectrometry (HRMS): Confirms molecular weight and isotopic distribution.
  • Solid-state NMR: Resolves structural dynamics (e.g., methyl group rotation, iodide counterion interactions).
  • X-ray crystallography: Provides precise bond-length data for phosphonium-iodide interactions.
    Cross-validate results with FTIR (C-D stretching bands) and TGA (thermal stability under inert conditions) .

Basic: How should researchers assess the stability of these compounds under varying experimental conditions (e.g., solvent, temperature)?

Methodological Answer:
Design accelerated degradation studies:

  • Solvent compatibility: Test polar/nonpolar solvents (e.g., DMSO vs. toluene) via UV-Vis monitoring of iodide release.
  • Thermal stability: Use DSC to identify decomposition thresholds.
  • Light sensitivity: Conduct controlled exposure experiments with HPLC analysis to track byproduct formation .

Advanced: How can isotopic labeling (²H/¹³C) be leveraged to study methyl transfer mechanisms in complex reaction systems?

Methodological Answer:
Design kinetic isotope effect (KIE) experiments:

  • Compare reaction rates between labeled and unlabeled compounds in model reactions (e.g., nucleophilic substitutions).
  • Use isotopic tracing (LC-MS/MS) to track methyl group transfer pathways.
  • Integrate computational modeling (DFT) to correlate isotopic effects with transition-state geometries .

Advanced: How might researchers resolve contradictions in literature data regarding the reactivity of these phosphonium salts in catalytic cycles?

Methodological Answer:

  • Systematic replication: Reproduce conflicting studies under strictly controlled conditions (e.g., moisture levels, catalyst loading).
  • Operando spectroscopy: Use in-situ Raman or NMR to capture transient intermediates.
  • Multivariate analysis: Apply statistical tools (e.g., PCA) to isolate variables (e.g., solvent polarity, counterion effects) driving discrepancies .

Advanced: What experimental strategies can elucidate the role of these compounds in multi-step catalytic mechanisms (e.g., cross-coupling reactions)?

Methodological Answer:

  • Quench-and-trap experiments: Halt reactions at intervals to isolate intermediates via freeze-pump-thaw cycles.
  • Isotopic labeling: Use ¹³C-labeled methyl groups to track migratory pathways in Heck or Suzuki couplings.
  • Kinetic profiling: Combine stopped-flow techniques with time-resolved mass spectrometry to map rate-determining steps .

Advanced: How can computational modeling be integrated with experimental data to predict isotopic effects on reaction outcomes?

Methodological Answer:

  • Hybrid QM/MM simulations: Model the phosphonium cation’s electronic environment and iodide dissociation energetics.
  • Isotopic perturbation MD: Simulate deuterium’s impact on vibrational modes and reaction coordinates.
  • Validate models against experimental KIE data and isotopic enrichment profiles from LC-MS .

Basic: What protocols ensure safe handling and storage of these air- and moisture-sensitive compounds?

Methodological Answer:

  • Storage: Use flame-dried Schlenk flasks under argon, with molecular sieves to absorb residual moisture.
  • Handling: Perform all manipulations in gloveboxes (<1 ppm O₂/H₂O).
  • Stability monitoring: Conduct monthly FTIR checks for iodide oxidation (appearance of I₃⁻ bands at ~290 nm) .

Advanced: How can researchers quantify isotopic enrichment efficiency during large-scale synthesis?

Methodological Answer:

  • Isotope ratio mass spectrometry (IRMS): Measure ²H/¹H and ¹³C/¹²C ratios with <0.1% error.
  • Batch normalization: Use internal standards (e.g., ¹³C-benzoic acid) to calibrate enrichment levels.
  • Process analytics: Implement PAT (Process Analytical Technology) tools for real-time monitoring of deuterium incorporation .

Advanced: What theoretical frameworks guide the study of these compounds’ electronic interactions in ion-pairing systems?

Methodological Answer:

  • Marcus theory: Analyze electron transfer between phosphonium cations and iodide anions.
  • Non-covalent interaction (NCI) analysis: Map weak interactions (e.g., C-H···I⁻) via reduced density gradient plots.
  • Conceptual DFT: Calculate Fukui indices to predict reactive sites in methyl transfer reactions .

Notes on Methodology:

  • Data Validation: Cross-reference findings with high-quality databases (e.g., PubChem, NIST) to avoid reliance on unverified sources .
  • Experimental Design: Align hypotheses with established theories (e.g., transition-state theory for KIE studies) to ensure academic rigor .
  • Contradiction Resolution: Prioritize peer replication and multi-technique validation to address conflicting data .

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